(4,4-Dimethylcycloheptyl)methanamine

Description

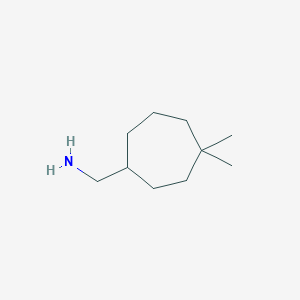

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(4,4-dimethylcycloheptyl)methanamine |

InChI |

InChI=1S/C10H21N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-8,11H2,1-2H3 |

InChI Key |

MEFATOUBIOJTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(CC1)CN)C |

Origin of Product |

United States |

Synthesis and Elucidation of 4,4 Dimethylcycloheptyl Methanamine

Given that (4,4-Dimethylcycloheptyl)methanamine is not a widely documented compound, its synthesis would likely proceed through established methods for the preparation of primary amines, starting from a suitable precursor. A plausible and widely used method would be the reductive amination of 4,4-dimethylcycloheptanecarbaldehyde.

This two-step, one-pot reaction would involve the initial formation of an imine by reacting the aldehyde with ammonia (B1221849), followed by in-situ reduction to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

An alternative synthetic approach could involve the reduction of 4,4-dimethylcycloheptanecarboxamide or 4,4-dimethylcycloheptanecarbonitrile. These functional groups can be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Reductive Amination | 4,4-Dimethylcycloheptanecarbaldehyde, Ammonia | 1. NH₃2. Sodium borohydride (NaBH₄) or H₂/Catalyst | This compound |

| Amide Reduction | 4,4-Dimethylcycloheptanecarboxamide | 1. Lithium aluminum hydride (LiAlH₄)2. H₂O workup | This compound |

| Nitrile Reduction | 4,4-Dimethylcycloheptanecarbonitrile | 1. Lithium aluminum hydride (LiAlH₄)2. H₂O workup or H₂/Catalyst | This compound |

Physicochemical Properties

The physicochemical properties of (4,4-Dimethylcycloheptyl)methanamine can be predicted based on its molecular structure. The presence of the primary amino group allows for hydrogen bonding, which would result in a higher boiling point compared to a non-polar compound of similar molecular weight. unacademy.comvedantu.com However, the large, lipophilic 4,4-dimethylcycloheptyl group would likely limit its solubility in water while promoting solubility in non-polar organic solvents. unacademy.com The amine group also confers basicity to the molecule.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₂₁N | Based on the chemical structure |

| Molecular Weight | 155.28 g/mol | Sum of atomic weights |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic amines unacademy.com |

| Boiling Point | Estimated 210-230 °C | Higher than corresponding alkanes due to hydrogen bonding vedantu.com |

| Solubility in Water | Slightly soluble | Limited by the large hydrophobic cycloalkyl group unacademy.com |

| Solubility in Organic Solvents | Soluble in ethers, alcohols, and hydrocarbons | Lipophilic nature of the cycloalkyl group |

| pKa of Conjugate Acid | ~10.5 - 11.0 | Typical for primary aliphatic amines |

Spectroscopic Characteristics

The structure of (4,4-Dimethylcycloheptyl)methanamine would be readily confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ ~ 0.8-1.0 ppm (singlet, 6H)δ ~ 1.0-1.8 ppm (multiplets, 11H)δ ~ 2.5-2.7 ppm (doublet, 2H)δ ~ 1.2-1.6 ppm (broad singlet, 2H) | Gem-dimethyl protonsCycloheptyl ring protonsMethylene protons adjacent to the nitrogenAmine protons (exchangeable with D₂O) openstax.org |

| ¹³C NMR | δ ~ 25-45 ppmδ ~ 45-55 ppm | Cycloheptyl and methyl carbonsMethylene carbon adjacent to the nitrogen pressbooks.pubyoutube.com |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands)2850-2960 cm⁻¹1590-1650 cm⁻¹1000-1200 cm⁻¹ | N-H stretching of a primary amine orgchemboulder.comlibretexts.orgC-H stretching of alkyl groupsN-H bending (scissoring) of a primary amine orgchemboulder.comC-N stretching |

Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Molecular Scaffolds

The (4,4-dimethylcycloheptyl)methyl moiety can be incorporated into a wide array of molecular scaffolds, imparting specific steric and conformational constraints. The primary amine functionality serves as a versatile handle for a multitude of chemical transformations, allowing for its integration into larger, more complex structures.

Key reactions for incorporating the (4,4-dimethylcycloheptyl)methanamine scaffold include:

Amide Bond Formation: Acylation of the primary amine with carboxylic acids, acid chlorides, or anhydrides is a fundamental transformation. The resulting amides can serve as key intermediates or as final target molecules with potential biological activity. The bulky cycloheptyl group can influence the conformation of the resulting amide and its interaction with biological targets.

Reductive Amination: Reaction with aldehydes and ketones under reductive conditions provides access to secondary and tertiary amines. This allows for the connection of the (4,a4-dimethylcycloheptyl)methyl unit to other complex fragments.

N-Arylation and N-Alkylation: Buchwald-Hartwig and Ullmann-type cross-coupling reactions, as well as standard alkylations, enable the formation of C-N bonds, linking the amine to aromatic, heteroaromatic, or other aliphatic moieties.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates, respectively, yield urea and thiourea derivatives, which are common pharmacophores in medicinal chemistry.

The gem-dimethyl group on the cycloheptane (B1346806) ring provides a conformational anchor, potentially leading to more predictable molecular geometries. This can be advantageous in the design of molecules that require a specific three-dimensional arrangement for their function.

Role in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for screening purposes. nih.gov this compound can serve as a valuable building block in the generation of such libraries due to its unique structural features.

In a combinatorial synthesis workflow, this compound could be utilized as a foundational scaffold. By reacting it with a diverse set of building blocks (e.g., a library of carboxylic acids, aldehydes, or sulfonyl chlorides) on a solid support or in a parallel solution-phase format, a library of compounds all containing the (4,4-dimethylcycloheptyl)methyl moiety can be generated. This approach allows for the systematic exploration of the chemical space around this particular scaffold.

Table 1: Exemplary Combinatorial Library Generation

| Scaffold | Reagent Class | Number of Reagents | Potential Library Size |

| This compound | Carboxylic Acids | 100 | 100 Amides |

| This compound | Aldehydes | 50 | 50 Secondary Amines |

| This compound | Sulfonyl Chlorides | 75 | 75 Sulfonamides |

The lipophilic nature of the dimethylcycloheptyl group can be systematically varied across the library by the choice of other building blocks, allowing for the generation of focused libraries with tailored properties for specific biological targets.

Design and Synthesis of Novel this compound Analogues and Hybrid Molecules

The core structure of this compound can be modified to generate a range of analogues with altered steric and electronic properties. For instance, the primary amine could be transformed into other nitrogen-containing functional groups such as amides, sulfonamides, or ureas, as previously mentioned.

Furthermore, this amine can be integrated into hybrid molecules, where it is covalently linked to other pharmacophores or molecular scaffolds. For example, it could be appended to known drug molecules to explore new structure-activity relationships or to improve pharmacokinetic properties. The synthesis of such hybrids would typically involve standard coupling chemistries.

Integration into Multi-Step Total Syntheses of Target Structures

In the context of total synthesis, a building block like this compound could be introduced at various stages to become part of the final target structure. nih.gov Its incorporation would be strategically planned to install the specific steric and lipophilic characteristics of the dimethylcycloheptyl group.

For example, in the synthesis of a complex natural product, a fragment corresponding to this compound could be prepared and then coupled to another advanced intermediate. The choice of coupling reaction would depend on the functional groups present in the coupling partners. The robustness of the cycloheptyl ring makes it stable to a wide range of reaction conditions that might be employed in the later stages of a total synthesis.

Applications as a Chiral Auxiliary or Ligand Precursor

While this compound itself is achiral, its derivatives could potentially be used in asymmetric synthesis if a chiral center is introduced. For instance, if the amine were resolved into its enantiomers (in the case of a chiral analogue), it could serve as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary is typically removed.

The nitrogen atom of this compound also makes it a potential precursor for the synthesis of ligands for metal catalysis. By functionalizing the amine with other donor groups (e.g., phosphines, pyridines), bidentate or multidentate ligands could be prepared. The bulky dimethylcycloheptyl group would be expected to create a specific steric environment around the metal center, which could influence the selectivity and activity of the catalyst in various chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4,4-Dimethylcycloheptyl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum would be expected to show a set of distinct signals corresponding to the various protons in the molecule.

The protons of the two methyl groups attached to the same carbon (C4) are chemically equivalent and would therefore appear as a single, sharp signal, likely a singlet, in the upfield region of the spectrum, characteristic of alkyl protons. The protons on the cycloheptane (B1346806) ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons, appearing as a series of multiplets. The chemical shifts of these ring protons would vary depending on their proximity to the electron-withdrawing aminomethyl group. The protons of the methylene (B1212753) group (CH₂) adjacent to the nitrogen atom would be expected to appear as a distinct signal, likely a doublet, due to coupling with the methine proton on the cycloheptane ring. The protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.90 | s | 6H | C(CH₃)₂ |

| ~ 1.2-1.8 | m | 11H | Cycloheptyl-H |

| ~ 2.5-2.7 | d | 2H | -CH₂-NH₂ |

| Variable | br s | 2H | -NH₂ |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a signal for the quaternary carbon atom bonded to the two methyl groups. The two methyl carbons would appear as a single signal due to their chemical equivalence. The carbons of the cycloheptane ring would resonate at different chemical shifts depending on their position relative to the substituents. The carbon of the methylene group attached to the nitrogen atom would have a characteristic chemical shift. By referencing spectral databases for similar structures, such as 4,4-dimethylcycloheptanone and cycloheptylamine (B1194755), a predicted ¹³C NMR spectrum can be constructed. For instance, the quaternary carbon in 4,4-dimethylcycloheptanone provides a reference for the C4 in the target molecule, while the carbons in cycloheptylamine offer insight into the shifts of the aminomethyl-substituted cycloheptane ring.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25-35 | C(CH₃)₂ |

| ~ 30-45 | Cycloheptyl-C |

| ~ 40-50 | -CH₂-NH₂ |

| ~ 35-45 | Quaternary-C |

Note: This is a predicted spectrum based on analogous compounds. Actual chemical shifts would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would be crucial for tracing the connectivity of the protons around the cycloheptane ring and for confirming the coupling between the aminomethyl protons and the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the cycloheptane ring and the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. This would provide valuable information about the conformation of the cycloheptane ring and the spatial orientation of the substituents.

Mass Spectrometry (MS) for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₂₃N), the expected exact mass can be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 158.1903 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation of cyclic amines is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening pathways.

A primary fragmentation pathway would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated molecule. Another expected fragmentation would be the cleavage of the C-C bond between the cycloheptane ring and the aminomethyl group, leading to the formation of a stable cycloheptyl cation or a resonance-stabilized iminium ion. The dimethylcycloheptyl ring itself could undergo further fragmentation, leading to the loss of smaller neutral molecules.

Predicted MS/MS Fragmentation of this compound [M+H]⁺:

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment |

| 158.19 | 141.16 | NH₃ | [C₁₀H₂₁]⁺ |

| 158.19 | 125.13 | C₂H₆ | [C₈H₁₇N]⁺ |

| 158.19 | 30.05 | C₉H₁₉ | [CH₄N]⁺ |

Note: These are predicted fragmentation pathways. The actual fragmentation would be confirmed by experimental data.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone of analytical chemistry, essential for separating a compound from impurities and by-products. The development of robust chromatographic methods is critical for ensuring the quality and consistency of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. For a primary amine like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. nih.govresearchgate.net Method development would involve the systematic optimization of several key parameters to achieve a sensitive, specific, and robust separation.

The compound's basic nature, due to the primary amine group, requires careful control of the mobile phase pH to ensure good peak shape and retention. An acidic mobile phase (e.g., pH 3.0) would ensure the analyte is in its protonated, more polar form, leading to predictable retention on a non-polar stationary phase like a C18 column. researchgate.net Detection is commonly achieved using a UV detector, although the compound lacks a strong chromophore, necessitating detection at low wavelengths (e.g., ~210 nm) or the use of alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD).

A typical set of optimized chromatographic conditions and validation parameters, based on established guidelines for similar pharmaceutical compounds, is presented below. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition / Specification |

| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds, making it well-suited for identifying volatile impurities or by-products in this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column.

For this compound, a GC method would typically employ a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) to effectively separate the target analyte from potential related substances. The use of a Flame Ionization Detector (FID) would provide high sensitivity for carbon-containing compounds. Alternatively, coupling the GC to a Mass Spectrometer (MS) allows for both quantification and definitive identification of impurities based on their mass spectra. nist.govnist.gov

Table 2: Representative GC Method Parameters

| Parameter | Condition / Specification |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Start at 80°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides direct information about the functional groups present in a molecule. These techniques are powerful tools for structural confirmation, acting as a molecular "fingerprint." europeanpharmaceuticalreview.comnih.gov

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands corresponding to the vibrations of its primary amine and alkyl groups. The N-H stretching vibrations of the primary amine typically appear as a doublet in the 3300-3400 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. Strong bands corresponding to C-H stretching of the methyl and cycloheptyl groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is a complementary technique. ondavia.com It is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the cycloheptyl ring and the C-H bonds would yield strong Raman signals. The N-H stretching would also be visible, although typically weaker than in the IR spectrum. Together, the FT-IR and FT-Raman spectra provide a comprehensive vibrational profile for unambiguous identification. youtube.com

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | FT-IR, FT-Raman |

| C-H Stretch (alkyl) | 2960 - 2850 | FT-IR, FT-Raman |

| N-H Bend (scissoring) | 1650 - 1580 | FT-IR |

| C-H Bend (methyl & methylene) | 1470 - 1365 | FT-IR |

| C-N Stretch | 1250 - 1020 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. youtube.com This technique provides unequivocal proof of a molecule's constitution and conformation by analyzing the diffraction pattern produced when X-rays are passed through a single crystal. youtube.com

For this compound itself, obtaining a suitable single crystal might be challenging if the compound is a liquid or oil at room temperature. However, the formation of crystalline derivatives, such as hydrochloride or hydrobromide salts, is a common strategy to facilitate crystallographic analysis. The introduction of an acid would create an ammonium (B1175870) salt, increasing the likelihood of forming a well-ordered crystal lattice suitable for diffraction studies.

As of this writing, a search of publicly accessible crystallographic databases reveals no deposited crystal structures for this compound or its immediate derivatives. Should such a structure be determined, it would provide invaluable data on bond lengths, bond angles, and the exact conformation of the dimethylcycloheptyl ring in the solid state. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies of 4,4 Dimethylcycloheptyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio)

Key energetic properties such as the heat of formation, ionization potential, and electron affinity would be calculated. Different basis sets (e.g., Pople-style like 6-31G* or Dunning's correlation-consistent sets like cc-pVDZ) would be tested to ensure the accuracy and reliability of the results. A hypothetical data table for such a study might look like the following, which is provided for illustrative purposes only.

| Property | Calculated Value | Method/Basis Set |

| Heat of Formation (gas phase) | Data not available | e.g., G4(MP2) |

| Ionization Potential | Data not available | e.g., DFT/B3LYP/6-311+G(d,p) |

| Electron Affinity | Data not available | e.g., DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | Data not available | e.g., DFT/ωB97X-D/aug-cc-pVTZ |

| This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations for (4,4-Dimethylcycloheptyl)methanamine. |

Advanced Conformational Analysis Using Computational Methods (e.g., Molecular Dynamics, Monte Carlo Simulations)

The seven-membered cycloheptyl ring of this compound allows for significant conformational flexibility. Advanced computational methods are essential to explore the potential energy surface and identify the most stable conformers. Molecular Dynamics (MD) simulations would model the movement of atoms over time, revealing the dynamic interplay of different conformations. Monte Carlo (MC) simulations would use random sampling to explore the conformational space and identify low-energy structures.

These simulations would help in understanding the relative stabilities of various chair, boat, and twist-chair conformations of the cycloheptane (B1346806) ring, and how the 4,4-dimethyl and methanamine substituents influence these preferences.

Modeling of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. By modeling reaction pathways, researchers can identify the transition states—the highest energy points along a reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy, which is crucial for predicting reaction rates. For instance, the N-alkylation or acylation of the amine group could be modeled to understand its reactivity with various electrophiles.

Prediction of Reactivity and Selectivity via Computational Descriptors

A range of computational descriptors can be derived from the electronic structure to predict the reactivity and selectivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A small HOMO-LUMO gap typically indicates higher reactivity.

Other descriptors include the molecular electrostatic potential (MEP), which would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a region of high negative electrostatic potential, indicating its nucleophilicity.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | Data not available | Relates to the ability to donate electrons. |

| LUMO Energy | Data not available | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity. |

| Molecular Electrostatic Potential (Min/Max) | Data not available | Identifies sites for nucleophilic/electrophilic attack. |

| This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations for this compound. |

Studies on Acid-Base Properties and Protonation Equilibria in Different Phases

The methanamine group in the molecule confers basic properties. Computational methods can be used to predict the pKa value of its conjugate acid. This involves calculating the Gibbs free energy of protonation in the gas phase and then using a solvation model (like the Polarizable Continuum Model, PCM) to estimate the pKa in a solvent such as water. Understanding the protonation equilibria is vital for predicting the molecule's behavior in different chemical environments.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces) and their Role in Chemical Behavior

The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular interactions. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. Computational methods, such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these interactions. The bulky, non-polar dimethylcycloheptyl group would primarily interact through weaker van der Waals or dispersion forces. Understanding these interactions is key to predicting physical properties like boiling point, solubility, and crystal packing.

Simulation of Spectroscopic Data to Correlate with Experimental Observations

A significant application of computational chemistry is the simulation of various spectroscopic data. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. The chemical shifts for ¹H and ¹³C atoms can be calculated to predict the Nuclear Magnetic Resonance (NMR) spectra. These simulated spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, the characteristic N-H stretching frequencies in the IR spectrum and the chemical shifts of the protons adjacent to the nitrogen in the ¹H NMR spectrum would be key features to compare with experimental findings.

Future Research Directions and Unexplored Avenues for 4,4 Dimethylcycloheptyl Methanamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of (4,4-Dimethylcycloheptyl)methanamine is the gateway to its broader investigation. Current synthetic approaches to sterically hindered primary amines often rely on multi-step sequences or harsh reagents. rsc.org Future research should focus on developing more direct, atom-economical, and sustainable methodologies.

Key research objectives include:

Catalytic Reductive Amination: Investigation of direct reductive amination of 4,4-dimethylcycloheptane-1-carbaldehyde. This would involve screening various transition metal catalysts (e.g., Rhodium, Ruthenium) and hydrogen sources to achieve high yields and selectivity under mild conditions. rsc.org

Photoredox Catalysis: Exploring photoredox-mediated pathways, which have emerged as powerful tools for synthesizing sterically hindered amines. acs.orgnih.gov A potential route could involve the coupling of a suitable 4,4-dimethylcycloheptyl radical precursor with a nitrogen source.

Biocatalytic Approaches: Employing transaminases or other engineered enzymes for the asymmetric synthesis of chiral analogues of the target compound, offering a highly selective and green alternative to traditional chemical methods.

Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis, which could offer improved safety, efficiency, and scalability over batch production methods.

A comparative study of these potential synthetic routes could be summarized as follows:

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Challenges |

| Catalytic Reductive Amination | 4,4-Dimethylcycloheptane-1-carbaldehyde, Ammonia (B1221849) | High atom economy, potential for scalability | Catalyst deactivation, chemoselectivity control |

| Photoredox Catalysis | O-benzoyl oxime of 4,4-Dimethylcycloheptanone | Mild reaction conditions, high functional group tolerance | Substrate availability, quantum yield optimization |

| Biocatalysis (Transaminases) | 4,4-Dimethylcycloheptyl methyl ketone | High enantioselectivity, sustainable | Enzyme stability and availability, substrate scope |

| Hydroformylation-Amination | 1,1-Dimethyl-4-methylenecycloheptane | One-pot conversion from simple alkenes | Regioselectivity control, catalyst cost |

Exploration of Underutilized Reactivity Modes of the Primary Amine and Cycloheptyl Moiety

The reactivity of this compound is largely uncharted territory. Research should aim to move beyond standard amine chemistry and explore unique transformations influenced by the bulky cycloheptyl scaffold.

C-H Functionalization: The cycloheptyl ring possesses multiple C-H bonds that could be targets for regioselective functionalization using modern catalytic methods. This could lead to a diverse library of derivatives with tailored properties.

Transannular Reactions: The flexible seven-membered ring may be amenable to transannular reactions (cyclizations, hydride shifts), potentially leading to novel bicyclic or bridged structures that are otherwise difficult to access.

Dynamic Covalent Chemistry: The primary amine can participate in reversible imine bond formation, making it a candidate for dynamic covalent chemistry to create self-healing materials or components of molecular cages. researchgate.net

Application in Advanced Catalysis as a Ligand or Organocatalyst

Primary amines are foundational in catalysis, acting as both organocatalysts and ligands for transition metals. alfachemic.comacs.orgrsc.org The steric bulk imparted by the 4,4-dimethylcycloheptyl group could offer unique selectivity in asymmetric catalysis.

Asymmetric Organocatalysis: As a primary amine, the compound can catalyze reactions via enamine or iminium ion intermediates. acs.orgnih.gov Its steric hindrance could create a well-defined chiral pocket (if resolved into enantiomers), leading to high enantioselectivity in reactions like aldol (B89426) or Michael additions. mdpi.comresearchgate.net

N-Donor Ligand for Transition Metals: The amine can serve as a potent N-donor ligand for various transition metals (e.g., Palladium, Copper, Rhodium). alfachemic.com The bulky cycloalkyl group could influence the coordination sphere of the metal center, potentially enhancing catalytic activity or selectivity in cross-coupling reactions, such as the Buchwald-Hartwig amination of other hindered substrates. galchimia.com Research has shown that novel ligands can facilitate challenging couplings with sterically hindered partners. nih.gov

A proposed screening for its organocatalytic potential is outlined below:

| Asymmetric Reaction | Model Substrates | Target Metric | Potential Advantage of Bulk |

| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | Enantiomeric Excess (ee%) | Enhanced facial discrimination of the enamine intermediate |

| Michael Addition | Propanal + Nitrostyrene | Diastereomeric Ratio (dr) & ee% | Improved stereocontrol in C-C bond formation |

| Diels-Alder Reaction | Cyclopentadiene + Cinnamaldehyde | Endo/Exo Ratio & ee% | Steric shielding of one face of the iminium ion |

Integration into Materials Science for Novel Polymer Architectures or Surface Modifications

The unique structure of this compound makes it an attractive building block for advanced materials. Cycloaliphatic amines are known to impart desirable properties like high chemical and thermal resistance in polymers. monchy.comwestlakeepoxy.comepochemie.com

High-Performance Polymers: Incorporation as a monomer in the synthesis of polyamides, polyimides, or polyurethanes could yield materials with enhanced thermal stability, mechanical strength, and low moisture uptake due to the hydrophobic and rigid cycloaliphatic backbone.

Epoxy Curing Agents: Its use as a curing agent for epoxy resins could lead to coatings and composites with superior durability, gloss, and resistance to yellowing, a known benefit of cycloaliphatic amines. westlakeepoxy.comnadkarnispc.com

Surface Modification: The primary amine group provides a reactive handle for grafting the molecule onto surfaces of materials like silicon nitride, polymers, or nanoparticles. nih.govacs.orgmdpi.com This could be used to tune surface properties such as hydrophobicity, adhesion, or biocompatibility. Research has demonstrated methods for creating primary amine groups on various surfaces for further functionalization. digitellinc.comacs.org

Advanced Studies on Molecular Recognition and Host-Guest Chemistry

The aminomethyl group can be protonated to form an ammonium (B1175870) cation, making it a potential "guest" molecule in host-guest chemistry. wikipedia.org The bulky cycloheptyl group would play a critical role in the selectivity of binding with various "host" macrocycles.

Future studies could involve:

Complexation with Macrocycles: Investigating the binding affinity and thermodynamics of the corresponding ammonium ion with host molecules like cyclodextrins, calixarenes, cucurbiturils, and crown ethers. nih.gov The size and shape of the 4,4-dimethylcycloheptyl group would dictate which host provides the most complementary cavity, leading to highly selective recognition. researchgate.netresearchgate.net

Sensing Applications: Developing sensor systems where the binding or displacement of this compound from a host-guest complex triggers a detectable signal (e.g., fluorescence change), allowing for its quantification.

Mechanistic Elucidation of Complex Reaction Systems Involving the Compound

A deep understanding of reaction mechanisms is crucial for optimization and innovation. For any reaction where this compound is used as a catalyst or substrate, detailed mechanistic studies should be undertaken.

Kinetic Analysis: Performing initial rate kinetics, kinetic profiling, and Eyring studies to determine reaction orders, activation parameters, and rate-determining steps. chemrxiv.orgresearchgate.net

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, visualize transition states, and rationalize observed stereoselectivities. acs.orgmdpi.com This can provide insights into how the compound's specific geometry influences reactivity.

Spectroscopic Interrogation: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates, such as the enamine or iminium species in organocatalytic cycles.

Development of High-Throughput Screening Methodologies for Chemical Transformations

To accelerate the discovery of new reactions and applications, high-throughput screening (HTS) methodologies are indispensable. acs.org

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Adjust stoichiometry of ammonia/formaldehyde to minimize byproducts like secondary amines.

How can researchers resolve discrepancies in NMR or mass spectrometry data for this compound?

Advanced Research Question

Conflicting spectral data may arise from solvent effects , stereochemical variations , or impurities . Methodological steps include:

Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ for NMR) and compare against databases like PubChem .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₂₁N) with exact mass matching (calc. 155.1674 g/mol).

Impurity Profiling : Perform column chromatography or HPLC to isolate contaminants, followed by 2D NMR (COSY, HSQC) to assign signals unambiguously .

Case Study : If a reported δH 1.25 (s, 6H) for dimethyl groups conflicts with observed data, re-examine steric effects from the cycloheptyl ring’s conformation .

What advanced characterization techniques are recommended for confirming the stereochemistry of this compound?

Advanced Research Question

For stereochemical analysis:

X-ray Crystallography : Resolve crystal structures to assign absolute configuration. Use synchrotron sources for high-resolution data .

Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients to separate enantiomers.

Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to determine enantiomeric excess .

Note : Computational modeling (e.g., DFT calculations) can predict stable conformers and guide experimental design .

How can researchers design assays to study this compound’s interactions with biological targets?

Advanced Research Question

Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) in competitive binding studies with cell membranes expressing target receptors (e.g., GPCRs).

Functional Assays : Measure downstream signaling (e.g., cAMP accumulation, calcium flux) to classify activity as agonist/antagonist .

Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding poses, guided by structural analogs like CCR1 antagonists .

Validation : Cross-validate with site-directed mutagenesis to identify critical receptor residues.

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

Key challenges include:

Yield Optimization : Batch reactors may suffer from heat transfer inefficiencies; switch to flow chemistry for better temperature control.

Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and quench side reactions early.

Regulatory Compliance : Ensure purity >98% (HPLC) for in vivo studies, adhering to ICH guidelines .

Scalability Tip : Use continuous distillation units to maintain product consistency.

How can computational methods aid in predicting the physicochemical properties of this compound?

Advanced Research Question

LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (predicted LogP ~2.1).

pKa Prediction : Tools like SPARC predict basicity (pKa ~10.2) for protonation state analysis in biological systems.

Solubility Modeling : COSMO-RS simulations can guide solvent selection for crystallization .

Validation : Compare predictions with experimental data from shake-flask solubility tests.

What strategies mitigate oxidation or degradation of this compound during storage?

Basic Research Question

Storage Conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced degradation.

Stabilizers : Add antioxidants like BHT (0.01% w/v) in aprotic solvents (e.g., DMSO).

Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.